molecular formula C9H18N2O2 B1443385 Methyl 2-methyl-2-(piperazin-1-yl)propanoate CAS No. 1182949-28-5

Methyl 2-methyl-2-(piperazin-1-yl)propanoate

Cat. No. B1443385
M. Wt: 186.25 g/mol
InChI Key: WEDJDAUUIPGYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-methyl-2-(piperazin-1-yl)propanoate” is a chemical compound with the molecular formula C9H18N2O2 . It is also known as "1-Piperazineacetic acid, α,α-dimethyl-, methyl ester" .


Molecular Structure Analysis

The InChI code for “Methyl 2-methyl-2-(piperazin-1-yl)propanoate” is 1S/C9H18N2O2.2ClH/c1-9(2,8(12)13-3)11-6-4-10-5-7-11;;/h10H,4-7H2,1-3H3;2*1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“Methyl 2-methyl-2-(piperazin-1-yl)propanoate” has a molecular weight of 186.25 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

DNA Binding and Chromosome Analysis Methyl 2-methyl-2-(piperazin-1-yl)propanoate is structurally related to piperazine derivatives, which have been extensively researched for their DNA-binding properties and applications in cell biology. For instance, the synthetic dye Hoechst 33258, a derivative with similarities to methyl 2-methyl-2-(piperazin-1-yl)propanoate, binds to the minor groove of DNA, showing specificity for AT-rich sequences. This property has made it valuable in chromosome analysis, nuclear staining, and the analysis of nuclear DNA content via flow cytometry in plant cell biology. Additionally, Hoechst derivatives are explored for their potential as radioprotectors and topoisomerase inhibitors, showcasing their role in rational drug design and the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological Potential The structural feature of the piperazine ring, as found in methyl 2-methyl-2-(piperazin-1-yl)propanoate, is significant in the rational design of drugs. Piperazine derivatives encompass a broad range of therapeutic uses, including acting as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory agents, and in imaging applications. Modifications in the substitution pattern on the piperazine nucleus lead to significant differences in the medicinal potential of resultant molecules. Research highlights piperazine-based molecules' broad potential, underpinning their role in drug discovery for various diseases. This flexibility makes piperazine a vital building block in drug design, affecting pharmacokinetic and pharmacodynamics factors significantly (Rathi et al., 2016).

Antimycobacterial Activity Recent studies emphasize the antimycobacterial properties of piperazine analogues, including methyl 2-methyl-2-(piperazin-1-yl)propanoate. These compounds have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules are crucial for developing safer, selective, and cost-effective anti-mycobacterial agents, demonstrating the therapeutic potential of these compounds in addressing global health challenges posed by tuberculosis (Girase et al., 2020).

Environmental Applications The chemical properties of methyl 2-methyl-2-(piperazin-1-yl)propanoate and related piperazine derivatives have implications beyond pharmacology, including environmental applications. For example, studies on sorption mechanisms highlight the environmental behavior of similar compounds, providing insights into their interaction with soil organic matter and minerals. This knowledge is essential for assessing the environmental impact of these compounds, including their fate and transport in soil and water systems, contributing to the development of more sustainable chemical practices (Werner et al., 2012).

Safety And Hazards

The safety information and hazards associated with “Methyl 2-methyl-2-(piperazin-1-yl)propanoate” are not specified in the web search results .

properties

IUPAC Name

methyl 2-methyl-2-piperazin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,8(12)13-3)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDJDAUUIPGYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyl-2-(piperazin-1-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-methyl-2-(piperazin-1-yl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-methyl-2-(piperazin-1-yl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-methyl-2-(piperazin-1-yl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-methyl-2-(piperazin-1-yl)propanoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-methyl-2-(piperazin-1-yl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-methyl-2-(piperazin-1-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.